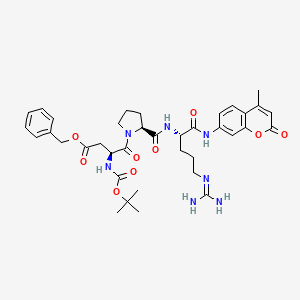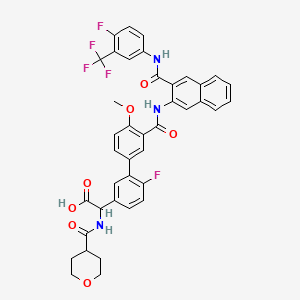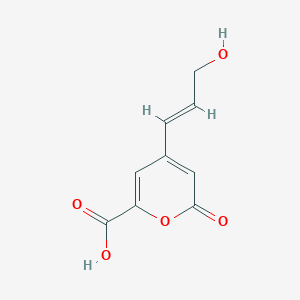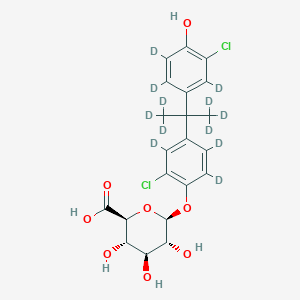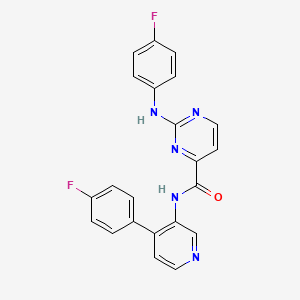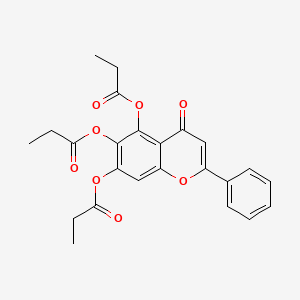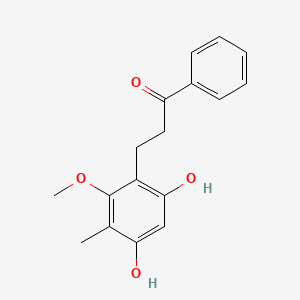
3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one is a compound with a complex structure that includes both phenolic and ketone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dihydroxy-2-methoxy-3-methylbenzaldehyde with phenylacetone under basic conditions. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanones.
科学的研究の応用
3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .
類似化合物との比較
Similar Compounds
4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde: A precursor in the synthesis of the target compound.
3-Methyl-4-anisaldehyde: Another compound with similar structural features.
Uniqueness
3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one is unique due to its combination of phenolic and ketone functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C17H18O4 |
|---|---|
分子量 |
286.32 g/mol |
IUPAC名 |
3-(4,6-dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H18O4/c1-11-15(19)10-16(20)13(17(11)21-2)8-9-14(18)12-6-4-3-5-7-12/h3-7,10,19-20H,8-9H2,1-2H3 |
InChIキー |
FMIPTRUHEIUNEX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1O)O)CCC(=O)C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


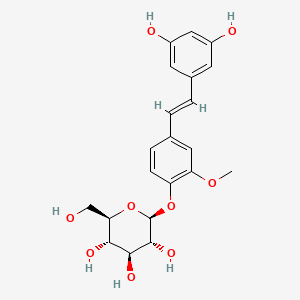

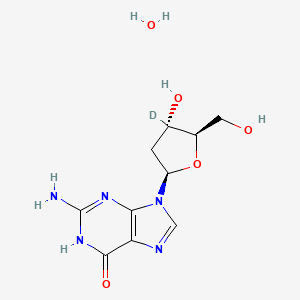

![[(3aR,4R,6Z,9R,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15139831.png)
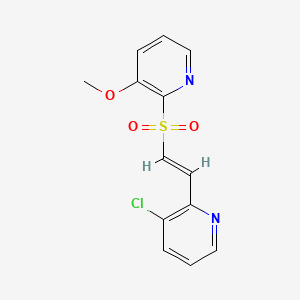
![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)
